molecular formula C11H10F2O3 B2776845 (2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid CAS No. 2137577-73-0

(2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

Cat. No.: B2776845
CAS No.: 2137577-73-0
M. Wt: 228.195
InChI Key: QYIUGQOEDXBLHI-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid is a fluorinated organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate chromene precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KOH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated or nucleophilic substitution products.

Scientific Research Applications

(2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Chromenes: These compounds have a trifluoromethyl group instead of a difluoromethyl group and exhibit different chemical and biological properties.

    Non-fluorinated Chromenes: These lack the fluorine atoms and generally have lower stability and activity compared to their fluorinated counterparts.

Uniqueness

The presence of the difluoromethyl group in (2R,3R)-2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid makes it unique due to the enhanced stability and activity conferred by the fluorine atoms. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15)/t7-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIUGQOEDXBLHI-VXNVDRBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC=CC=C21)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.